molecular formula C₈₀H₁₃₈N₂₆O₂₄S₂ B1574805 PrP 106-126

PrP 106-126

Número de catálogo B1574805
Peso molecular: 1912.30
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PrP (106-126) is a peptide corresponding to the prion protein (PrP) amyloidogenic region, and its biochemical properties resemble the infectious form of prion protein.

Aplicaciones Científicas De Investigación

1. Amyloid Fibrils Formation

PrP 106-126 peptides exhibit features similar to the full-length prion protein, including the formation of fibrillar aggregates. Solid-state nuclear magnetic resonance studies reveal that PrP 106-126 forms in-register parallel beta sheets, a key feature in its sequence-dependent behavior and biological properties (Walsh, Simonetti, & Sharpe, 2009).

2. Induction of Nitric-oxide Synthase in Microglia

PrP 106-126 has been shown to induce the expression of inducible nitric-oxide synthase (NOS-II) in human microglial cells, implicating the peptide in neuroinflammation processes (Fabrizi et al., 2001).

3. Interaction with Membranes

PrP 106-126's interaction with model membranes has been studied, showing a low affinity for lipid membranes under physiological conditions, providing insights into the prion protein's role in neuronal cells (Henriques et al., 2008).

4. Phospholipid-Induced Fibrillation

Studies on PrP 106-126 fibrillation at the air/water interface have demonstrated the peptide's interactions with phospholipid monolayers, which induce the formation of highly ordered fibrils. This finding is significant for understanding lipid interactions of amyloidogenic peptides (Dorosz et al., 2009).

5. Molecular Characteristics

The molecular characteristics of PrP 106-126, including its aggregation behavior and protease resistance, have been studied, contributing to understanding the neurotoxic activity and amyloid fibril formation relevant to prion-related encephalopathies (Selvaggini et al., 1993).

6. Role in Fibrillogenesis and Neurotoxicity

Research has shown that conserved glycine residues in PrP 106-126 play a significant role in its aggregation into amyloid fibrils and its neurotoxicity, indicating a link between structural state and neurotoxic effects (Florio et al., 2003).

7. Toxicity to Cerebral Endothelial Cells

PrP 106-126 is known to cause dose-dependent toxicity in mouse cerebral endothelial cells expressing PrPC, providing insights into the direct damage mechanisms during spongiform encephalopathies (Deli et al., 2000).

8. Apoptosis Induction in Neuronal Cells

PrP 106-126 induces apoptosis in human neuronal SH-SY5Y cells via mitochondrial disruption, highlighting its role in the activation of caspases and calpains, which are crucial in apoptosis pathways (O'Donovan et al., 2001).

9. Copper and Zinc Binding

The binding of copper and zinc ions modulates PrP 106-126 aggregation and neurotoxic properties, suggesting a critical role for metal ions in prion peptide toxicity and aggregation (Jobling et al., 2001).

10. Leukocyte Activation Effects

PrP 106-126 has been found to activate circulating leukocytes, influencing membrane microviscosity and intracellular calcium concentration, which are important in understanding immune responses in prion-related diseases (Diomede et al., 1996).

Propiedades

Nombre del producto

PrP 106-126

Fórmula molecular

C₈₀H₁₃₈N₂₆O₂₄S₂

Peso molecular

1912.30

Secuencia

One Letter Code: KTNMKHMAGAAAAGAVVGGLG

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.